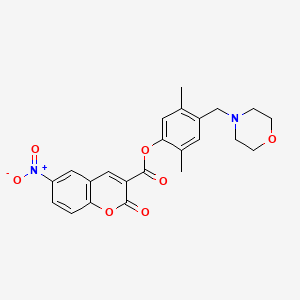

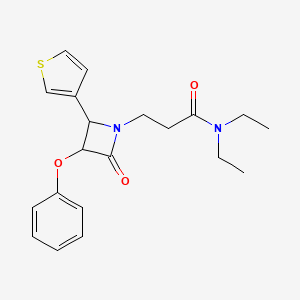

![molecular formula C22H21N5O2 B2927208 N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251601-93-0](/img/structure/B2927208.png)

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .Molecular Structure Analysis

Triazoles have a five-membered ring structure containing three nitrogen atoms . They can accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical and Chemical Properties Analysis

Triazoles and their derivatives exhibit good thermal stability . They also have high densities due to the numerous C–N bonds and N–N bonds in their structures .科学的研究の応用

Antiviral Activity

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide and related compounds have been studied for their potential antiviral effects. A notable example includes the synthesis of novel triazolo[4,3-b]pyridazine derivatives showing promising activity against the Hepatitis A virus. These compounds, derived from a precursor with structural similarities to this compound, demonstrated significant virus count reduction in plaque reduction infectivity assays. The study highlighted compound 15 as particularly effective against HAV (Shamroukh & Ali, 2008).

Antiasthma Agents

Research into triazolo[4,3-b]pyridazine derivatives has also extended to potential antiasthma applications. One study described the preparation of triazolo[1,5-c]pyrimidines, a structurally related class, which were found to act as mediator release inhibitors in the human basophil histamine release assay, hinting at potential antiasthma capabilities. The synthesis process involved several steps including reactions with arylamidines and phosphorus oxychloride, leading to compounds with significant activity against asthma (Medwid et al., 1990).

Cardiotonic Activity

Another area of application is in the development of cardiotonic agents. Compounds related to this compound have been explored for their potential inotropic effects. Specifically, derivatives of dihydropyridazinone were synthesized and tested, revealing potent positive inotropic effects in dogs. The study underscores the therapeutic potential of these compounds in enhancing cardiac contractility, with significant implications for treating heart failure (Robertson et al., 1986).

Anticancer and Antimicrobial Effects

The scaffold of this compound offers a basis for developing compounds with anticancer and antimicrobial properties. Studies have explored modifications of related structures, leading to derivatives with potent antiproliferative activities against various cancer cell lines and significant antimicrobial effects. These findings highlight the versatility of the triazolo[4,3-b]pyridazine core in contributing to the development of new therapeutic agents (Wang et al., 2015).

作用機序

Target of Action

Compounds with a similar triazole structure have been found to interact with a variety of enzymes and receptors . For instance, some triazole derivatives have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mode of Action

Triazole compounds, due to their unique structure, are capable of forming a variety of non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with a similar triazole structure have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazole structure .

Result of Action

Compounds with a similar triazole structure have shown a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-14-11-15(2)21(16(3)12-14)23-20(28)13-26-22(29)27-19(25-26)10-9-18(24-27)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQXRVUHXGCSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

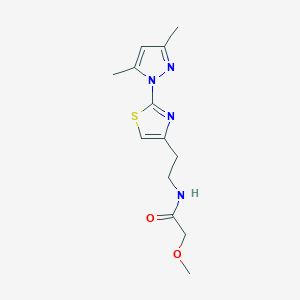

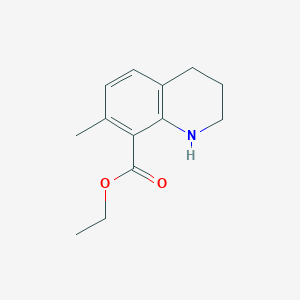

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2927125.png)

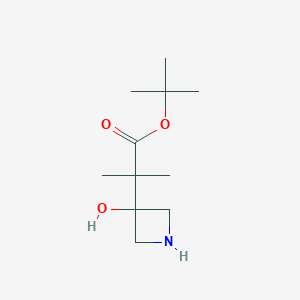

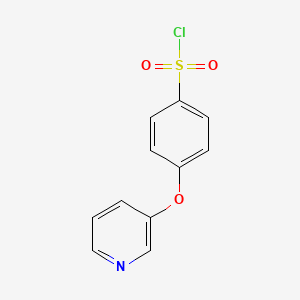

![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)

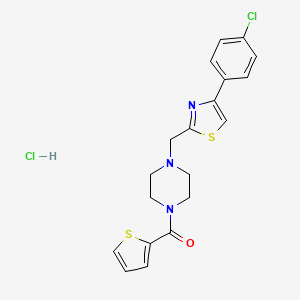

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2927133.png)

![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2927134.png)

![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)

![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

![2-Methyl-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2927144.png)